N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine
Description
The compound N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine features a 1,3-dithiolan heterocyclic core substituted with a hydroxyimino methyl group and a propan-2-amine moiety. The (2Z) and (1E) stereodescriptors indicate specific geometric configurations critical to its reactivity and biological activity.
Properties
IUPAC Name |
(NE)-N-[(4-methyl-2-propan-2-ylimino-1,3-dithiolan-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS2/c1-6(2)10-7-12-5-8(3,13-7)4-9-11/h4,6,11H,5H2,1-3H3/b9-4+,10-7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMJQTKCTQKPFR-BNJCJFPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1SCC(S1)(C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N=C1SCC(S1)(C)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine typically involves multiple steps. One common method includes the formation of the dithiolan ring through a cyclization reaction, followed by the introduction of the hydroxyimino group via an oximation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine exerts its effects involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dithiolan ring may also interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with O,O-Diethyl-N-(4-methyl-1,3-dithiolan-2-ylidene)phosphoramide (CAS 950-10-7)
Structural Similarities :
- Both compounds share the 4-methyl-1,3-dithiolan-2-ylidene core.
- Substitution at the nitrogen position defines functional divergence.
Key Differences :
Implications: The phosphate group in CAS 950-10-7 enhances toxicity, likely due to acetylcholinesterase inhibition, a common mechanism in organophosphates. The target compound’s hydroxyimino and amine groups may confer different bioactivity, such as metal chelation or nitric oxide modulation.
Comparison with N-[6-Chloro-4-(ethylimino)-1,2,3,4-tetrahydro-1,3,5-triazin-2-ylidene]propan-2-amine (CAS 1912-24-9)
Structural Similarities :
- Both contain propan-2-amine substituents.
- Nitrogen-rich heterocycles (1,3-dithiolan vs. 1,3,5-triazin).
Key Differences :
Implications: The triazine core in CAS 1912-24-9 is associated with herbicidal activity via photosynthesis inhibition.
Biological Activity
N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula: C₈H₁₄N₂OS₂. Its structure includes a dithiolane ring and a hydroxyimino group, which are significant in its biological interactions. The presence of sulfur in the dithiolane structure may contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 206.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 168699-41-0 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, oxime derivatives have been shown to inhibit bacterial growth by interfering with essential bacterial enzymes such as type 1 signal peptidase (SpsB) .
Anticancer Potential
Studies have highlighted the anticancer potential of compounds containing dithiolane structures. For instance, related compounds have demonstrated inhibitory effects on tumor cell lines, suggesting that the dithiolane moiety may enhance cytotoxicity against cancer cells. The compound's mechanism may involve inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar oxime-containing compounds have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression . The inhibition of HDACs can lead to increased acetylation of histones, promoting tumor suppressor gene expression.
Case Studies
- Antitumor Activity : A study involving related oxime derivatives demonstrated significant antitumor activity against HepG2 liver cancer cells with an IC₅₀ value of 1.30 μM. This suggests that modifications in the hydroxyimino group can enhance biological activity .
- Antimicrobial Studies : Research on similar compounds showed effectiveness against various bacterial strains, indicating that the presence of the dithiolane ring may contribute to enhanced antimicrobial properties .
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Coordination Chemistry : The ability of the compound to form complexes with metal ions may enhance its biological activity.
- Reactive Oxygen Species (ROS) Generation : Compounds with sulfur-containing groups often participate in redox reactions, potentially leading to ROS generation that can induce apoptosis in cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in tumor cell lines |
| Enzyme Inhibition | Potential HDAC inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
